molecular formula C12H15NO B6893499 N-(3-phenylcyclobutyl)acetamide

N-(3-phenylcyclobutyl)acetamide

Cat. No.: B6893499
M. Wt: 189.25 g/mol
InChI Key: IXBCHKOSDSCTGZ-UHFFFAOYSA-N
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Description

N-(3-Phenylcyclobutyl)acetamide is a cyclobutane-containing acetamide derivative characterized by a phenyl-substituted cyclobutyl group attached to the nitrogen of the acetamide moiety. Its structure combines the rigidity of the cyclobutane ring with the aromaticity of the phenyl group, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(3-phenylcyclobutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(14)13-12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBCHKOSDSCTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylcyclobutyl)acetamide typically involves the reaction of 3-phenylcyclobutanone with acetamide under specific conditions. One common method includes the use of a dehydrating agent such as N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction is usually carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods These could include continuous flow processes or the use of alternative catalysts to improve yield and reduce reaction time

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylcyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-phenylcyclobutanone or 3-phenylcyclobutanecarboxylic acid.

    Reduction: Formation of N-(3-phenylcyclobutyl)amine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(3-phenylcyclobutyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-phenylcyclobutyl)acetamide in biological systems involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein conformation. This interaction can affect various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Molecular Weight Substituent Melting Point (°C) LogP
This compound 231.29 Cyclobutyl + phenyl ~120–135 (pred.) 2.8
N-(3-Phenylpropyl)acetamide 205.27 Phenyl + propyl 98–102 2.5
N-(3-Chlorophenyl)acetamide 199.63 3-Cl phenyl 145–148 2.1

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